ICL-SIRT078
Description
ICL-SIRT078 (C₂₈H₂₆N₄O₂S, CAS: 1060430-64-9) is a substrate-competitive Sirtuin 2 (Sirt2) inhibitor identified via virtual screening . It exhibits potent inhibition of Sirt2 deacetylase activity with an IC₅₀ of 1.45 µM and >50-fold selectivity over Sirt1, Sirt3, and Sirt5 . The compound’s selectivity arises from hydrophobic interactions within the Sirt2 acyl-lysine binding cleft, which are disrupted in other Sirtuin isoforms due to structural differences in loop regions .
Mechanism and Therapeutic Relevance this compound inhibits Sirt2 by occupying its substrate-binding site, leading to increased acetylation of α-tubulin, a key Sirt2 substrate . This mechanism underlies its neuroprotective effects in Parkinson’s disease (PD) models, where it rescues dopaminergic neurons in lactacystin-induced cell death by restoring α-tubulin acetylation and FOXO3a accumulation .
Properties
CAS No. |
1060430-64-9 |
|---|---|
Molecular Formula |
C28H26N4O2S |
Molecular Weight |
482.6 |
IUPAC Name |
3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
InChI |
InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |
InChI Key |
UEJBOCXPGHSONP-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=C(CC(NCC3=CC=CN=C3)CC2)S4)=C4N=CN1CC5=C6C=CC=CC6=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICL-SIRT078; ICL SIRT078; ICLSIRT078; ICL-SIRT-078; ICL SIRT 078; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Pharmacological Properties of ICL-SIRT078 and Select Sirtuin Inhibitors
| Compound | Target | IC₅₀ (µM) | Selectivity (vs. Other Sirtuins) | Mechanism | Therapeutic Applications |
|---|---|---|---|---|---|
| This compound | Sirt2 | 1.45 | >50-fold (Sirt1/3/5) | Substrate-competitive | Neuroprotection (PD), cancer |
| Sirtinol | Sirt1/2 | 0.038 | Low (Sirt1 ≈ Sirt2) | Non-competitive | Cancer, senescence modulation |
| Salermide | Sirt1/2 | 0.1 | Moderate (Sirt1 > Sirt2) | Non-specific deacetylase inhibition | Cancer, viral infection |
| Cambinol | Sirt1/2 | 0.056 | Low | Inhibits NAD⁺ binding | Lymphoma, metabolic disorders |
| SirReal2 | Sirt2 | 0.02 | 1,000-fold (Sirt1/3/5) | Allosteric modulation | Cancer, inflammation |
| Compound47 | Sirt5 | 0.18 | >100-fold (Sirt1/2/3) | Substrate-competitive | Metabolic dysregulation, sepsis |
Key Findings and Differentiation
Selectivity Profile this compound and SirReal2 are among the most selective Sirt2 inhibitors. However, SirReal2 achieves higher selectivity (1,000-fold) via allosteric modulation, whereas this compound relies on substrate-binding site interactions . Hydroxy naphthyl aldehyde derivatives (e.g., Sirtinol, Salermide) exhibit broader Sirtuin inhibition and lower selectivity, limiting their therapeutic utility .
Mechanistic Insights Unlike NAD⁺-competitive inhibitors (e.g., Cambinol), this compound’s substrate-competitive action preserves NAD⁺-dependent processes in non-target tissues, reducing off-target toxicity . Structural modeling reveals that this compound’s tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold enables strong hydrophobic interactions in Sirt2, absent in Sirt1/3/5 due to steric hindrance from loop structures .
Cancer: In HNSC, this compound shows efficacy in low-aneuploidy-resistant cells, contrasting with AZD5438 and VSP34-8731, which target high-aneuploidy populations .
Limitations and Optimization Needs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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